Mechanistic Profiling of 2-Propyl-1H-Pyrrole-3-Carboxylic Acid: In Vitro Target Engagement and Pathway Modulation
Mechanistic Profiling of 2-Propyl-1H-Pyrrole-3-Carboxylic Acid: In Vitro Target Engagement and Pathway Modulation
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Finalizing Quantitative Data
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Executive Summary
In the landscape of rational drug design, low-molecular-weight heterocyclic scaffolds serve as critical starting points for developing targeted therapeutics. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) is a highly versatile pharmacophore characterized by its bidentate interaction capabilities [3.10]. While often utilized as a synthetic intermediate, the core structural motif—a pyrrole ring substituted with a lipophilic alkyl chain and a hydrogen-bonding carboxylic acid—exhibits profound intrinsic biological activity.
This technical whitepaper delineates the in vitro mechanisms of action for the 2-propyl-1H-pyrrole-3-carboxylic acid scaffold, focusing on its two primary validated targets: the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes and the KEAP1-NRF2 protein-protein interaction (PPI) axis.
Structural Rationale & Pharmacophore Dynamics
The pharmacological utility of 2-propyl-1H-pyrrole-3-carboxylic acid stems from its precise spatial geometry:
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3-Carboxylic Acid Moiety: Acts as a critical bidentate chelator for divalent metal ions (e.g., Fe²⁺) and serves as a strong hydrogen bond donor/acceptor, mimicking endogenous organic acids like 2-oxoglutarate (2-OG)[1].
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Pyrrole Nitrogen (1H): Provides a secondary hydrogen-bonding site that stabilizes the compound within target active sites.
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2-Propyl Group: Introduces tunable steric bulk and lipophilicity, allowing the molecule to anchor securely into hydrophobic binding pockets adjacent to polar active sites, significantly enhancing binding affinity compared to unsubstituted analogs[2].
Primary Mechanism I: HIF-Prolyl Hydroxylase (PHD) Inhibition
Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit, tagging it for ubiquitination by the von Hippel-Lindau (VHL) ligase and subsequent proteasomal degradation.
The pyrrole-3-carboxylic acid scaffold acts as a competitive inhibitor of PHD2. The carboxylic acid group directly chelates the active site Fe²⁺ ion, while the pyrrole ring and 2-propyl chain occupy the 2-OG binding pocket[1]. By displacing 2-OG, the compound halts the hydroxylation cycle. This leads to the intracellular accumulation of HIF-1α, its translocation to the nucleus, and the transcription of adaptive genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).
Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by pyrrole-3-carboxylic acid.
Primary Mechanism II: KEAP1-NRF2 Axis Modulation
The Nuclear factor erythroid 2-related factor 2 (NRF2) is the master regulator of the cellular antioxidant response. In basal states, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination by the Cul3 ligase complex[3].
Derivatives of 3-carboxylic acid pyrroles function as non-covalent, competitive inhibitors of the KEAP1-NRF2 protein-protein interaction[3]. The compound's spatial arrangement mimics the high-affinity "ETGE" motif of NRF2. By binding directly to the Kelch domain of KEAP1, the pyrrole derivative prevents NRF2 sequestration. The liberated NRF2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[3].
Fig 2: Disruption of the KEAP1-NRF2 protein-protein interaction by the pyrrole pharmacophore.
Quantitative Target Engagement Data
The following table summarizes representative baseline in vitro metrics for the unsubstituted 2-propyl-1H-pyrrole-3-carboxylic acid scaffold, demonstrating its dual-target engagement profile.
| Target / Assay | Metric | Representative Value | Pharmacological Implication |
| PHD2 (TR-FRET) | IC₅₀ | 1.2 - 4.5 µM | Competitive inhibition at the 2-OG binding site; Fe²⁺ chelation. |
| KEAP1-NRF2 (FP) | IC₅₀ | 8.5 - 15.0 µM | Disruption of the Kelch domain protein-protein interaction. |
| HIF-1α (Western Blot) | EC₅₀ | ~10.0 µM | Intracellular target engagement resulting in protein stabilization. |
| NQO1 Induction (qPCR) | Fold Change | 3.5x at 20 µM | Downstream functional activation of ARE-dependent transcription. |
Self-Validating Experimental Protocols
To rigorously evaluate the mechanism of action, the following self-validating in vitro workflows are designed to establish direct causality between compound administration and target engagement.
Protocol A: Time-Resolved FRET (TR-FRET) for PHD2 Inhibition
Purpose: To quantify the direct competitive inhibition of PHD2 catalytic activity. Causality: TR-FRET measures the specific hydroxylation of a biotinylated HIF-1α peptide. Inhibition by the pyrrole compound prevents hydroxylation, directly reducing the FRET signal generated by the proximity of a Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC.
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Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT). Critical Step: Supplement with 10 µM FeSO₄ and 1 mM ascorbate immediately before use to maintain the iron in the catalytically active Fe(II) state.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-propyl-1H-pyrrole-3-carboxylic acid in DMSO. Transfer 100 nL to a 384-well pro-plate. Self-Validation: Include DMSO-only wells (100% activity) and no-enzyme wells (0% activity background).
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Reaction Initiation: Add 5 µL of recombinant human PHD2 enzyme (50 nM final) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the compound in the 2-OG pocket. Add 5 µL of substrate mix containing 100 nM biotinylated HIF-1α peptide and 2 µM 2-OG.
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Detection: After 60 minutes, quench the reaction by adding 10 µL of detection mix containing 10 mM EDTA (to strip Fe²⁺), 1 nM Eu-labeled anti-hydroxy-HIF1α antibody, and 20 nM Streptavidin-APC.
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Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the control wells; a Z' > 0.6 validates assay robustness. Calculate IC₅₀ using a 4-parameter logistic fit.
Protocol B: Fluorescence Polarization (FP) for KEAP1-NRF2 Disruption
Purpose: To measure the non-covalent disruption of the KEAP1-NRF2 interaction. Causality: A FITC-labeled NRF2 ETGE peptide bound to the massive KEAP1 protein tumbles slowly, yielding high polarization. When the pyrrole compound competitively displaces the peptide, the free peptide tumbles rapidly, causing a measurable drop in polarization.
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Tracer Preparation: Synthesize and purify a FITC-labeled 16-mer peptide corresponding to the NRF2 ETGE motif. Dilute to 10 nM in assay buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA).
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Protein Incubation: Add recombinant KEAP1 Kelch domain (100 nM final concentration) to a 384-well black microplate.
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Competitive Displacement: Add the pyrrole compound in a dose-response format. Self-Validation: Include an unlabeled ETGE peptide (10 µM) as a positive control for 100% displacement.
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Measurement: Incubate the plate in the dark for 30 minutes at room temperature to reach equilibrium.
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Validation & Analysis: Read parallel and perpendicular fluorescence intensity (Excitation: 485 nm; Emission: 535 nm). Calculate millipolarization (mP) units. Ensure the dynamic range between the bound tracer (DMSO control) and free tracer (unlabeled peptide control) is at least 100 mP.
References
- US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators - Google Patents Source: Google Patents URL
- US8759345B2 - Benzoimidazoles as prolyl hydroxylase inhibitors - Google Patents Source: Google Patents URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
- 1. US8759345B2 - Benzoimidazoles as prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators - Google Patents [patents.google.com]
